
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure. This compound is characterized by its pyrazolium core, which is substituted with various functional groups, including methyl, methylphenyl, and propoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in the synthesis include alkyl halides, phenyl derivatives, and propoxy compounds, along with catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents on the pyrazolium core can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can be compared with other similar compounds, such as:
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide These compounds share a similar pyrazolium core but differ in their counterions, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
60615-12-5 |
|---|---|
Molekularformel |
C23H32N2O5S |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1,2-dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H28N2O.CH4O4S/c1-6-13-25-22-20(18-11-7-9-16(2)14-18)23(4)24(5)21(22)19-12-8-10-17(3)15-19;1-5-6(2,3)4/h7-12,14-15,20H,6,13H2,1-5H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
ZYYYMTZWPYGOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC(=C2)C)C)C)C3=CC=CC(=C3)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

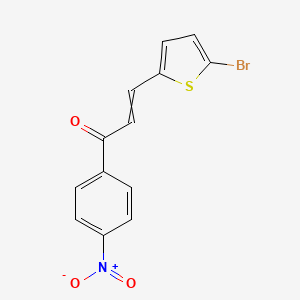

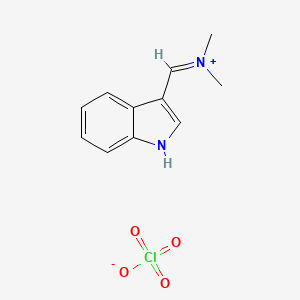
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
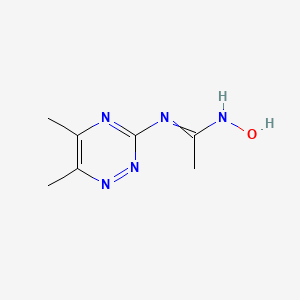


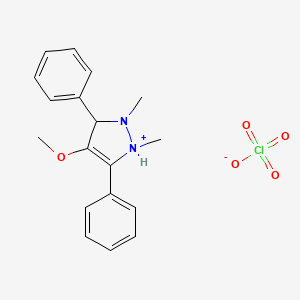
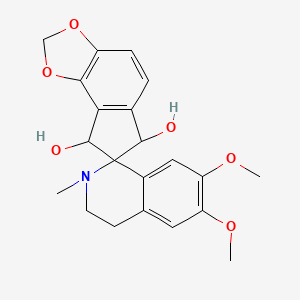
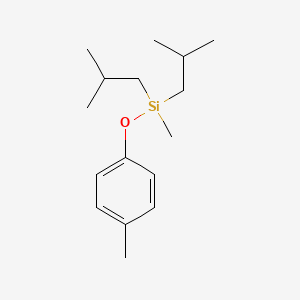
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)

